molecular formula C14H9ClN2O5 B5543183 2'-chloro-5'-nitrophthalanilic acid CAS No. 19356-84-4

2'-chloro-5'-nitrophthalanilic acid

Cat. No.: B5543183
CAS No.: 19356-84-4
M. Wt: 320.68 g/mol
InChI Key: FKSAINWXPBNXQN-UHFFFAOYSA-N
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Description

2’-Chloro-5’-nitrophthalanilic acid is an organic compound with the molecular formula C14H9ClN2O5 and a molecular weight of 320.691 g/mol It is a derivative of phthalanilic acid, characterized by the presence of chloro and nitro substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-chloro-5’-nitrophthalanilic acid typically involves the nitration and chlorination of phthalanilic acid derivatives. One common method starts with the nitration of phthalanilic acid to introduce the nitro group, followed by chlorination to add the chloro substituent . The reaction conditions often involve the use of nitrating agents such as nitric acid and sulfuric acid, and chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of 2’-chloro-5’-nitrophthalanilic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The choice of solvents, temperature control, and reaction times are critical factors in ensuring the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-5’-nitrophthalanilic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2’-chloro-5’-nitrophthalanilic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in electrophilic interactions with nucleophilic sites in biological molecules .

Properties

IUPAC Name

2-[(2-chloro-5-nitrophenyl)carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O5/c15-11-6-5-8(17(21)22)7-12(11)16-13(18)9-3-1-2-4-10(9)14(19)20/h1-7H,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSAINWXPBNXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19356-84-4
Record name 2'-CHLORO-5'-NITROPHTHALANILIC ACID
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